molecular formula C16H22N2O3 B4651593 1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4651593
M. Wt: 290.36 g/mol
InChI Key: PISZRMSNICNYJD-UHFFFAOYSA-N
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Description

1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BML-111, is a synthetic compound that belongs to the family of pyrrolidinecarboxamide derivatives. BML-111 has been studied for its potential therapeutic applications in various medical conditions due to its anti-inflammatory and tissue-protective properties.

Mechanism of Action

1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its anti-inflammatory effects by activating the lipoxin A4 receptor, which leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. 1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide also has tissue-protective effects by reducing oxidative stress and promoting tissue repair.
Biochemical and Physiological Effects:
1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the promotion of anti-inflammatory cytokines, the reduction of oxidative stress, and the promotion of tissue repair. These effects make 1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its well-established mechanism of action, which allows for precise targeting of specific pathways. However, a limitation of using 1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on 1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of neuroinflammation, particularly in conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of acute kidney injury, which is a common complication of various medical conditions. Additionally, further research is needed to determine the optimal dosing and administration of 1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide for various medical conditions.

Scientific Research Applications

1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various medical conditions, including acute lung injury, acute kidney injury, and neuroinflammation. 1-butyl-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and tissue-protective properties, making it a promising candidate for the treatment of these conditions.

properties

IUPAC Name

1-butyl-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-4-9-18-11-12(10-15(18)19)16(20)17-13-7-5-6-8-14(13)21-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISZRMSNICNYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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